molecular formula C10H19NO2 B8061618 tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate

Cat. No.: B8061618
M. Wt: 185.26 g/mol
InChI Key: ATXGOHFUKJHAJB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pyrrolidin-2-yl-acetic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to an acetic acid moiety, which is further esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester typically involves the esterification of ®-Pyrrolidin-2-yl-acetic acid with tert-butyl alcohol. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification. This method is advantageous as it avoids the use of harsh acidic conditions and can be performed under milder reaction conditions .

Industrial Production Methods

Industrial production of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by providing better control over reaction parameters such as temperature and pressure. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the esterification process .

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-2-yl-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

®-Pyrrolidin-2-yl-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-2-yl-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active ®-Pyrrolidin-2-yl-acetic acid, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Pyrrolidin-2-yl-acetic acid tert-butyl ester is unique due to its specific esterification with a tert-butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-[(2R)-pyrrolidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGOHFUKJHAJB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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